

physicochemical properties of 5-Bromo-6-methoxypyridin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-6-methoxypyridin-2-amine

Cat. No.: B1524704

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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **5-Bromo-6-methoxypyridin-2-amine** (CAS No. 1211533-83-3), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its molecular structure, physical characteristics, spectroscopic profile, and reactivity. By integrating experimental data with established chemical principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers not only a compilation of properties but also the scientific rationale behind characterization methodologies and the compound's synthetic utility, particularly its application in the synthesis of bioactive molecules for various therapeutic areas.[1][2]

Introduction: A Versatile Heterocyclic Intermediate

5-Bromo-6-methoxypyridin-2-amine is a trifunctionalized pyridine derivative whose strategic arrangement of substituents—a reactive bromine atom, a nucleophilic amine, and a methoxy group—makes it an exceptionally valuable intermediate in organic synthesis.[2][3] The pyridine scaffold is a privileged structure, frequently appearing in approved pharmaceuticals, and this compound provides a versatile platform for creating diverse molecular architectures.[4] The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions,

such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[3][5] The primary amine serves as a handle for amidation, condensation reactions, and the construction of fused heterocyclic systems.[3][5] This unique combination of reactive sites has led to its use in the synthesis of compounds targeting neurological disorders, as well as potential anti-inflammatory and anti-cancer agents.[2]

Molecular and Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the bedrock of all subsequent experimental work, from reaction design to formulation.

Chemical Identity

It is crucial to uniquely identify the compound to ensure the correct material is being used. The primary identifiers for **5-Bromo-6-methoxypyridin-2-amine** are its CAS number, molecular formula, and molecular weight.

Property	Value	Source
CAS Number	1211533-83-3	[6][7][8][9]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1][7][8]
Molecular Weight	203.04 g/mol	[1][7][8]
Synonyms	5-Bromo-6-methoxy-2-pyridinamine	[7]

Structural Information

The compound's structure dictates its reactivity and interactions. Standardized line notations are provided for database searching and computational modeling.

Caption: 2D Structure of **5-Bromo-6-methoxypyridin-2-amine**.

Identifier	String	Source
SMILES	<chem>COC1=C(Br)C=CC(N)=N1</chem>	[7]
InChI	InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)	[10]
InChIKey	STTFWVSVDMLUCF-UHFFFAOYSA-N	[10]

Physical Properties

These macroscopic properties are essential for handling, storage, and initial characterization.

Property	Value	Notes
Appearance	Off-white solid	Based on a reported synthesis outcome. [8]
Melting Point	Data not available	The melting point of 108-110°C often cited belongs to the isomer 6-Bromo-5-methoxypyridin-2-amine (CAS 79491-43-3). [3]
Boiling Point	Data not available	Predicted values are available for isomers but not experimentally confirmed for this compound.
Flash Point	105.7 ± 25.9 °C (Predicted)	[8]

Solubility and Partitioning Behavior

Solubility is a critical parameter for reaction setup and purification. The partition coefficient (LogP) provides insight into a molecule's lipophilicity, which is vital for drug development.

Property	Value	Notes
LogP (Predicted)	1.4349	This value suggests moderate lipophilicity.[7]
Topological Polar Surface Area (TPSA)	48.14 Å ²	[7]
Water Solubility	Limited/Slightly Soluble (Expected)	Typical for halogenated pyridine derivatives.[3][11]
Organic Solvent Solubility	Expected to be soluble in polar organic solvents like ethanol, methanol, and dimethylformamide.	[11]

Spectroscopic Profile

Spectroscopic analysis provides an atomic- and molecular-level fingerprint, confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural elucidation of organic molecules. The reported spectrum for **5-Bromo-6-methoxypyridin-2-amine** confirms the arrangement of protons on the pyridine ring and the presence of the amine and methoxy groups.

¹H NMR Data (300 MHz, CDCl₃):[8]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.49	Doublet	8.0	1H	H-3 (Aromatic)
5.99	Doublet	8.0	1H	H-4 (Aromatic)
4.31	Broad Singlet	-	2H	-NH ₂

| 3.91 | Singlet | - | 3H | -OCH₃ |

Analysis: The two doublets at 7.49 and 5.99 ppm, with a coupling constant of 8.0 Hz, are characteristic of two ortho-coupled protons on a pyridine ring. The downfield shift of the H-3 proton is consistent with its position adjacent to the electron-withdrawing bromine atom. The broad singlet at 4.31 ppm is typical for amine protons, which often undergo rapid exchange. The sharp singlet at 3.91 ppm corresponds to the three protons of the methoxy group.

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not readily available, its key vibrational frequencies can be reliably predicted based on its functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400-3250	N-H Stretch	Primary Amine (-NH ₂)	Primary amines typically show two distinct bands (asymmetric and symmetric stretching) in this region. [12] [13]
1650-1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	This bending vibration is characteristic of primary amines. [12]
~1600	C=C & C=N Stretch	Aromatic Ring	Vibrations associated with the pyridine ring.
1335-1250	C-N Stretch	Aromatic Amine	Strong band indicating the bond between the ring and the amino group. [12]

| 1250-1020 | C-O Stretch | Aryl Ether | Stretching of the C-O bond of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Experimental Data:

- MS (ESI) m/z: 205.3 (M+H)⁺[\[8\]](#)

Analysis: The electrospray ionization (ESI) data shows a peak at m/z 205.3, corresponding to the protonated molecule [M+H]⁺. This confirms the molecular weight of 203.04. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Predicted Collision Cross Section (CCS) Data:[\[10\]](#)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	202.98146	131.0
[M+Na] ⁺	224.96340	143.6

| [M-H]⁻ | 200.96690 | 136.2 |

Reactivity and Synthetic Utility

The functionality of **5-Bromo-6-methoxypyridin-2-amine** makes it a powerful tool for synthetic chemists.

Caption: Key reactive sites and their synthetic applications.

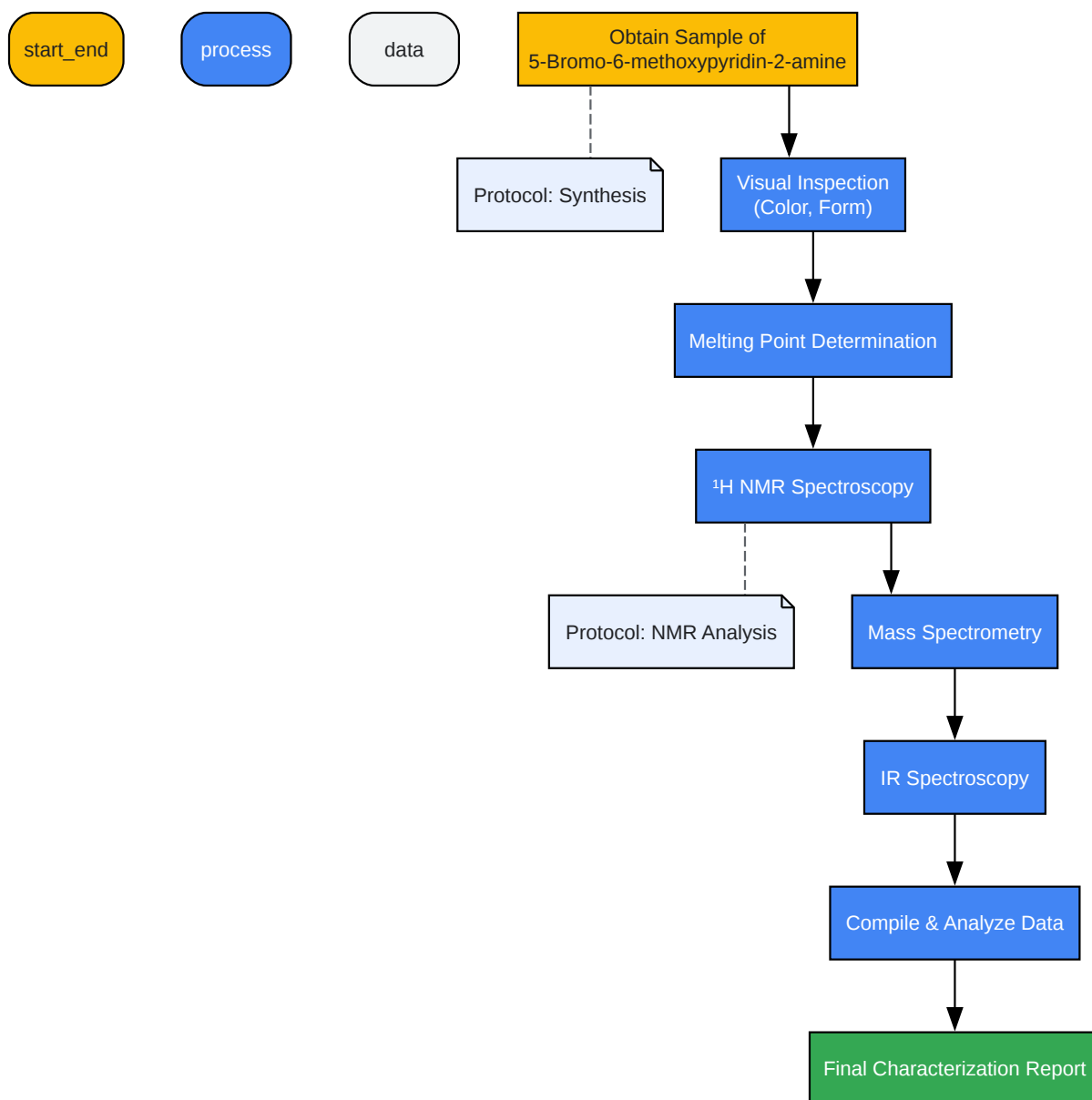
- Bromine Atom (C5): This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is the most common strategy for elaborating the core structure.[\[3\]](#)
[\[5\]](#)

- Amine Group (C2): The nucleophilic amino group can be acylated, alkylated, or used as a key component in condensation reactions to form fused heterocyclic systems, such as pyrimidines or imidazoles.[3]
- Methoxy Group (C6): This group enhances solubility in organic solvents and influences the electronic properties of the pyridine ring, potentially directing electrophilic substitution reactions.[3]

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for characterization are essential.

Workflow for Physicochemical Characterization



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Caption: Standard workflow for comprehensive characterization.

Protocol: Synthesis via Bromination[8]

This protocol describes the synthesis from a commercially available precursor. The causality behind this choice is the high regioselectivity of N-bromosuccinimide (NBS) for the electron-rich pyridine ring, activated by the amino and methoxy groups.

- **Dissolution:** Dissolve 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL) in a suitable reaction flask.
- **Bromination:** Add N-bromosuccinimide (NBS) (7.17 g, 40.3 mmol) to the solution. Stir the reaction mixture at room temperature for 90 minutes.
- **Second Addition:** Add an additional portion of NBS (7.17 g, 40.3 mmol) in acetonitrile (35 mL). Continue stirring at room temperature for another 90 minutes. Rationale: Staged addition of NBS helps control the reaction exotherm and improve selectivity.
- **Workup:** Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).
- **Washing:** Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na_2SO_4 .
- **Purification:** Concentrate the solution under reduced pressure. Purify the crude product by flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield **5-bromo-6-methoxypyridin-2-amine** as an off-white solid (12.1 g, 74% yield).[8]

Protocol: ^1H NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
- **Dissolution:** Add approximately 0.7 mL of deuterated chloroform (CDCl_3). Cap the tube and gently agitate until the sample is fully dissolved. Rationale: CDCl_3 is a standard, non-protic solvent for NMR that dissolves a wide range of organic compounds.
- **Analysis:** Acquire the ^1H NMR spectrum on a 300 MHz or higher field spectrometer.
- **Processing:** Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual

solvent peak (CDCl₃ at 7.26 ppm).

Safety and Handling

Proper handling is paramount to ensure laboratory safety.

Category	Information	Source
GHS Hazard Statements	H302: Harmful if swallowed.	[8]
GHS Precautionary Statements	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[8]
Storage	Store at room temperature, protected from light, under an inert atmosphere.	[1][7]

Conclusion

5-Bromo-6-methoxypyridin-2-amine is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the field of drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors, enabling the exploration of new chemical space and the development of novel therapeutic agents.

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